(+)-ValienamineHydrochloride

Descripción

Structural Characterization of (+)-Valienamine Hydrochloride

Molecular Architecture and Stereochemical Configuration

Cyclohexene Core Structure Analysis

The fundamental structural framework of (+)-Valienamine Hydrochloride centers around a highly functionalized cyclohexene ring system that exhibits remarkable stereochemical complexity. The core structure consists of a six-membered carbocyclic ring containing a single double bond between carbon atoms at positions 4 and 5, creating the characteristic cyclohexene scaffold. This unsaturated system bears multiple hydroxyl substituents at specific positions, along with an amino group and a hydroxymethyl side chain that contribute to the compound's unique three-dimensional architecture.

The cyclohexene ring adopts a specific conformation that has been extensively characterized through various analytical techniques. Nuclear magnetic resonance spectroscopy studies have revealed that the ring can exist in multiple conformational states, with the most stable conformation being the half-chair form. The presence of the double bond significantly restricts the flexibility of the ring system compared to saturated cyclohexane derivatives, leading to a more rigid molecular framework that influences both chemical reactivity and biological activity.

Detailed conformational analysis has demonstrated that the compound can adopt both 2H3 and 3H2 conformations, with higher energy conformations such as E2 being accessible under specific binding conditions. The preferred conformation is influenced by intramolecular hydrogen bonding interactions between the various hydroxyl groups, which serve to stabilize particular spatial arrangements of the molecule. The cyclohexene fragment has been observed to bind in an E2 conformation when complexed with certain enzymes, indicating the conformational flexibility inherent in this molecular scaffold.

The hydroxymethyl substituent at position 4 of the cyclohexene ring represents a critical structural feature that significantly impacts the overall molecular geometry. This substituent adopts a pseudoequatorial orientation in the most stable conformation, minimizing steric interactions with other ring substituents. The spatial arrangement of this hydroxymethyl group has been confirmed through X-ray crystallographic studies, which reveal its precise three-dimensional positioning relative to other functional groups within the molecule.

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallographic analysis has provided definitive confirmation of the absolute stereochemical configuration of (+)-Valienamine Hydrochloride, establishing the compound as possessing the (1S,2S,3R,6S) configuration. This stereochemical assignment has been validated through multiple independent crystallographic studies that have achieved high-resolution structural determination with resolutions ranging from 1.75 to 1.83 Angstroms.

The crystallographic investigations have revealed that the compound crystallizes in specific space groups that accommodate the unique three-dimensional arrangement of the molecule. The crystal structure exhibits well-defined electron density maps that clearly delineate the positions of all atoms, including the precise locations of hydroxyl groups and the amino functionality. These studies have confirmed that the molecule adopts a specific chair-like conformation in the solid state, with all substituents occupying well-defined spatial positions that minimize steric hindrance.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Resolution | 1.75-1.83 Å | |

| Absolute Configuration | (1S,2S,3R,6S) | |

| Molecular Formula | C7H14ClNO4 | |

| Molecular Weight | 211.64 g/mol |

Advanced crystallographic refinement techniques have enabled the determination of bond lengths and angles with exceptional precision. The carbon-carbon double bond within the cyclohexene ring exhibits a length characteristic of sp2 hybridized carbon atoms, while the carbon-oxygen bonds of the hydroxyl groups display lengths consistent with typical alcohol functionalities. The amino group geometry has been precisely characterized, revealing the tetrahedral coordination environment around the nitrogen atom in the protonated hydrochloride salt form.

The crystallographic studies have also provided insights into intermolecular interactions within the crystal lattice. Hydrogen bonding patterns between adjacent molecules have been identified, with the hydroxyl groups and protonated amino functionality serving as both hydrogen bond donors and acceptors. These intermolecular interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid-state material.

Hydrochloride Salt Formation Mechanisms

The formation of the hydrochloride salt represents a critical aspect of the compound's chemical behavior and structural characterization. The hydrochloride salt is formed through the protonation of the amino group by hydrochloric acid, resulting in the formation of an ammonium cation that is electrostatically paired with a chloride anion. This salt formation process significantly alters the physicochemical properties of the parent valienamine molecule, enhancing its water solubility and modifying its crystallization behavior.

The protonation of the amino group occurs readily under acidic conditions, with the nitrogen atom accepting a proton to form a positively charged ammonium species. The resulting cationic charge is delocalized to some extent through the molecular framework, influencing the electron density distribution throughout the entire molecule. This charge redistribution has been observed through advanced spectroscopic techniques and has been confirmed by theoretical calculations that model the electronic structure of the protonated species.

| Property | Valienamine Base | Valienamine Hydrochloride |

|---|---|---|

| Molecular Formula | C7H13NO4 | C7H14ClNO4 |

| Molecular Weight | 175.18 g/mol | 211.64 g/mol |

| Solubility | Limited in water | Enhanced water solubility |

| Crystallization | Complex patterns | Well-defined crystal forms |

The chloride anion positioning within the crystal structure has been precisely determined through crystallographic analysis. The chloride ion is located at a distance of approximately 3.2 Angstroms from the protonated amino group, representing an optimal balance between electrostatic attraction and steric considerations. This positioning allows for effective ionic interaction while maintaining the overall structural integrity of the molecular framework.

The salt formation mechanism involves specific interactions between the protonated amino group and surrounding solvent molecules or other ionic species within the crystalline environment. These interactions have been characterized through detailed analysis of electron density maps, which reveal the precise positioning of hydrogen atoms involved in ionic bonding. The formation of the hydrochloride salt also influences the conformational preferences of the cyclohexene ring system, with the ionic interactions serving to stabilize particular molecular conformations.

Thermodynamic studies have provided quantitative insights into the energetics of hydrochloride salt formation. The protonation process is highly favorable under acidic conditions, with the resulting salt exhibiting enhanced stability compared to the neutral valienamine molecule. This increased stability is attributed to the formation of additional intermolecular interactions within the crystal lattice, including ionic bonding and enhanced hydrogen bonding networks that contribute to the overall cohesive energy of the solid-state material.

The mechanistic understanding of salt formation has practical implications for the synthesis, purification, and handling of (+)-Valienamine Hydrochloride. The controlled formation of the hydrochloride salt enables the isolation of the compound in a crystalline form suitable for detailed structural characterization and subsequent chemical transformations. The salt formation process also provides a means for enhancing the compound's stability during storage and transport, as the ionic form exhibits reduced susceptibility to degradation compared to the free base form.

Propiedades

Número CAS |

38231-88-8 |

|---|---|

Fórmula molecular |

C8H17NO4 |

Peso molecular |

191.22 g/mol |

Nombre IUPAC |

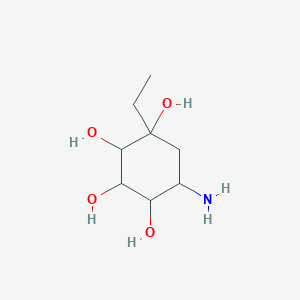

5-amino-1-ethylcyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C8H17NO4/c1-2-8(13)3-4(9)5(10)6(11)7(8)12/h4-7,10-13H,2-3,9H2,1H3 |

Clave InChI |

BHVZSTXXZKSVAR-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C(C(C1O)O)O)N)O |

SMILES canónico |

CCC1(CC(C(C(C1O)O)O)N)O |

Origen del producto |

United States |

Métodos De Preparación

Total Synthesis from Carbohydrate Precursors

Synthetic Routes from D-(+)-Glucose and (–)-Shikimic Acid

Starting Materials : Common carbohydrate sources such as D-(+)-glucose and (–)-shikimic acid are frequently used as chiral starting materials due to their availability and stereochemical features.

-

- Wittig olefination and Moffatt oxidation to prepare enone intermediates.

- Diastereoselective addition of vinylmagnesium bromide to enone intermediates to form vinyl-substituted diastereomers with high selectivity.

- Ring-closing metathesis to form cyclohexene intermediates.

- Ichikawa rearrangement and other functional group transformations to install the amino and hydroxyl groups characteristic of valienamine.

Example : A 12-step synthesis starting from D-(+)-maltose was reported, involving peracetylation, thioglycoside formation, deacetylation, benzylation, and selective oxidation steps leading to valienamine derivatives with high regio- and stereoselectivity.

Improved Stereoselective Synthesis : Using (–)-shikimic acid, a 12- to 13-step synthetic sequence was developed yielding (+)-valienamine in 39% overall yield. This approach leverages a common key intermediate converted into valienamine in the final steps, highlighting efficient stereocontrol and yield optimization.

Palladium-Catalyzed Synthetic Strategies

Novel Catalytic Reactions : Palladium(0)-catalyzed regioselective cis-hydroxyamination of vinyl epoxides with isocyanates has been employed to synthesize valienamine in enantiomerically pure form.

Advantages : This method allows for the construction of the valienamine skeleton in fewer steps (7 steps for racemic and 14 steps for enantiomerically pure (+)-valienamine), providing a strategic alternative to classical carbohydrate-based syntheses.

Semi-Synthesis from Natural Products (Validamycin and Acarbose Derivatives)

Hydrolysis of Validamycin and Acarbose Using Solid Catalysts

Background : Validamycin and acarbose are natural pseudooligosaccharides containing the valienamine moiety. Semi-synthetic methods exploit these compounds as starting materials to obtain valienamine.

-

- Use of heterogeneous solid acid catalysts such as strong acidic cation exchange resins (e.g., Amberlyst 131) for hydrolysis.

- Reaction conditions typically involve aqueous media at elevated temperatures (e.g., 80°C for 12+ hours).

- This process selectively hydrolyzes glycosidic bonds to release valienamine with high purity.

-

- High production yields (75–90%) with minimal side products.

- Environmentally friendly due to reduced waste acid and wastewater compared to traditional homogeneous acid hydrolysis.

- Simplified purification and cost reduction in waste treatment.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalyst | Amberlyst 131 (strong acidic resin) | 75–90 | Selective hydrolysis of validamycin derivatives |

| Temperature | 80 °C | Reaction time ≥ 12 hours | |

| Solvent | Water | Aqueous medium | |

| Side Products | Minimal | Few pseudosaccharides formed |

- Reference : Patent WO2004108657A1 details this method emphasizing its industrial applicability and environmental benefits.

Base-Mediated Preparation from Acarbose Derivatives

-

- Acarbose derivatives, containing valienamine units, are treated with bases such as alkali metal hydroxides (NaOH, KOH), alkaline earth metal hydroxides (Ca(OH)₂, Ba(OH)₂), or organic bases.

- The reaction cleaves glycosidic linkages under controlled conditions to liberate valienamine.

-

- Economical and suitable for mass production.

- Avoids complex multi-step total synthesis.

- Uses low-cost reagents and mild reaction conditions.

| Base Type | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Sodium hydroxide | Moderate | Hours | High | Efficient cleavage of acarbose |

| Potassium hydroxide | Moderate | Hours | High | Similar efficiency |

| Organic amines | Variable | Variable | Moderate | Alternative base options |

- Reference : Patent WO2006107134A1 describes this base-mediated method as an improvement over lengthy total syntheses, focusing on industrial scalability.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Material | Key Features | Yield Range (%) | Number of Steps | Industrial Applicability | Environmental Impact |

|---|---|---|---|---|---|---|

| Total Synthesis from D-(+)-Glucose | D-(+)-Glucose, D-(+)-Maltose | Multi-step, stereoselective, complex | Moderate (~40%) | ~12 | Low | Higher waste, multiple steps |

| Total Synthesis from (–)-Shikimic Acid | (–)-Shikimic Acid | Improved stereoselectivity, moderate steps | ~39–40% | 12–13 | Moderate | Moderate waste |

| Palladium-Catalyzed Synthesis | Synthetic intermediates | Fewer steps, catalytic, regioselective | Not specified | 7–14 | Research scale | Potentially greener |

| Hydrolysis Using Solid Acid Catalysts | Validamycin, Acarbose | High yield, selective, environmentally friendly | 75–90 | 1 (hydrolysis) | High | Low waste, recyclable catalyst |

| Base-Mediated Hydrolysis | Acarbose derivatives | Economical, simple, suitable for mass production | High | 1 (hydrolysis) | High | Moderate waste, mild conditions |

Detailed Research Findings and Notes

The regiospecific and stereoselective addition of vinylmagnesium bromide to enone intermediates is critical for obtaining the correct diastereomer of valienamine precursors.

The Ichikawa rearrangement is a key step in total synthesis, facilitating conversion of carbamate intermediates to valienamine skeletons.

The palladium-catalyzed cis-hydroxyamination reaction requires a bidentate phosphite ligand and a cocatalyst to achieve high regio- and stereoselectivity, enabling an efficient synthetic route.

The solid acid catalyst hydrolysis method significantly reduces environmental impact by minimizing acid waste and simplifying downstream purification, making it highly suitable for industrial production.

Base-mediated hydrolysis from acarbose derivatives offers a cost-effective alternative to total synthesis, using readily available reagents and mild conditions, thus supporting large-scale manufacturing.

Improved stereoselective syntheses starting from (–)-shikimic acid achieve overall yields near 40% , which is competitive with other synthetic routes while maintaining stereochemical purity.

Análisis De Reacciones Químicas

Types of Reactions

(+)-ValienamineHydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving (+)-ValienamineHydrochloride often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of (+)-valienamine hydrochloride is as an inhibitor of glycoside hydrolases. Research indicates that valienamine and its derivatives can effectively inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. The inhibitory potency is quantified by IC50 values, where valienamine derivatives exhibit IC50 values ranging from mol/L for α-amylase to to mol/L for yeast α-glucosidase . This suggests that these compounds can be explored as therapeutic agents for conditions like Type 2 diabetes (T2D), where enzyme inhibition can regulate blood sugar levels.

Development of Transition-State Analogs

Valienamine derivatives have been utilized to create transition-state analog inhibitors for various enzymes . These analogs mimic the transition state of substrate molecules, thereby providing insights into enzyme mechanisms and aiding in the design of more effective inhibitors. This application is particularly relevant in drug development, where understanding enzyme kinetics can lead to more targeted therapies.

Antiviral Activity

There is emerging evidence suggesting that valienamine derivatives may possess antiviral properties. Studies have indicated that certain modifications of valienamine can inhibit viral replication processes, making it a candidate for further investigation in antiviral drug development . The specific mechanisms by which these compounds exert their antiviral effects remain an area of active research.

Case Study 1: Glycosidase Inhibition

A study conducted on the inhibitory effects of valienamine against various glycosidases demonstrated its potential as a therapeutic agent. The researchers synthesized several derivatives and tested their efficacy against α-glucosidase and α-amylase. Results showed that specific modifications enhanced inhibitory activity, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Transition-State Analogs

In another investigation, valienamine was employed to synthesize transition-state analogs targeting β-glycosidases. The study revealed that these analogs provided valuable insights into enzyme-substrate interactions and facilitated the identification of new inhibitor candidates . The findings underscore the versatility of valienamine in enzyme research.

Data Tables

| Application Area | Compound Used | Target Enzyme | IC50 (mol/L) | Notes |

|---|---|---|---|---|

| Enzyme Inhibition | Valienamine | α-Amylase | Effective in reducing carbohydrate absorption | |

| Enzyme Inhibition | Valienamine Derivative | Yeast α-Glucosidase | Potential use in T2D management | |

| Transition-State Analogs | Valienamine Derivative | β-Glycosidases | N/A | Insights into enzyme mechanisms |

| Antiviral Activity | Modified Valienamine | Various Viruses | N/A | Emerging research area |

Mecanismo De Acción

The mechanism of action of (+)-ValienamineHydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparación Con Compuestos Similares

Research Findings and Key Insights

- Efficiency of Precursors : 1,1′-Bis-valienamine outperforms acarbose in (+)-valienamine synthesis, avoiding byproduct formation .

- Therapeutic Scope: Valienamine derivatives (NOEV/NOV) expand applications beyond diabetes to lysosomal storage disorders, highlighting structural flexibility .

- Structural-Activity Relationships : Alkylation (e.g., N-octyl or dodecyl groups) enhances blood-brain barrier penetration or membrane interaction, critical for neurological and lysosomal targets .

Q & A

Q. What are the established methods for the stereoselective synthesis of (+)-valienamine hydrochloride, and how do structural modifications influence its α-glucosidase inhibitory activity?

The stereoselective synthesis of (+)-valienamine derivatives often involves glycosylation strategies to introduce functional groups while preserving chirality. For example, the 4-α-glucoside derivative of valienamine was synthesized using regioselective protection and enzymatic coupling, followed by X-ray crystallography to confirm structural integrity . Modifications like glycosylation or fluorination alter binding affinity to glycoside hydrolases (e.g., GH13 family enzymes), which can be quantified via kinetic inhibition assays (e.g., IC₅₀ measurements) . Stability against hydrolysis and anomerization makes (+)-valienamine hydrochloride suitable for long-term enzymatic studies .

Q. What biochemical assays are most effective for evaluating the α-glucosidase inhibitory activity of (+)-valienamine hydrochloride?

Standard assays include:

- Colorimetric methods : Using p-nitrophenyl glycosides as substrates, measuring liberated p-nitrophenol at 405 nm.

- Isothermal titration calorimetry (ITC) : To quantify binding thermodynamics between the inhibitor and enzyme .

- Crystallographic studies : Resolving enzyme-inhibitor complexes (e.g., GH13 family hydrolases) to identify key interactions, such as hydrogen bonding with catalytic residues . Stability against hydrolysis ensures minimal interference from degradation products during assays .

Q. How is (+)-valienamine hydrochloride isolated and purified from microbial fermentation broths?

Key steps include:

- Ion-exchange chromatography : To separate charged intermediates like valienone from fermentation mixtures .

- Chemical degradation : Using N-bromosuccinimide to cleave 1,1′-bis-valienamine into valienamine, followed by HPLC purification .

- Solvent optimization : Polar solvents (e.g., methanol/water mixtures) improve yield by reducing polysaccharide contaminants .

Advanced Research Questions

Q. How can metabolic engineering in Streptomyces hygroscopicus enhance (+)-valienamine production while minimizing byproducts?

Strategies include:

- Gene silencing : Knocking out valN in the validamycin pathway redirects flux toward 1,1′-bis-valienamine, a precursor with higher conversion efficiency to valienamine .

- Heterologous expression : Introducing aminotransferases (e.g., RffA_Kpn) to improve valienone-to-valienamine conversion .

- Byproduct mitigation : Using fed-batch fermentation with controlled carbon/nitrogen ratios reduces validienamycin accumulation .

Q. What computational strategies analyze molecular interactions between (+)-valienamine derivatives and target enzymes?

- Molecular docking : Predicts binding modes of derivatives like N-octyl-β-valienamine (NOV) with β-glucosidase, identifying critical residues (e.g., Asp443 in β-galactosidase) .

- Molecular dynamics (MD) simulations : Assess stability of enzyme-inhibitor complexes over time, highlighting conformational changes that affect inhibitory potency .

- Free-energy perturbation (FEP) : Quantifies the impact of substituents (e.g., alkyl chains) on binding affinity .

Q. How do site-saturation mutagenesis approaches improve transaminase activity for (+)-valienamine production?

- CAST/ISM strategy : Combinatorial active-site saturation testing and iterative saturation mutagenesis optimize substrate binding in oversized pockets of sugar aminotransferases (SATs). For example, mutations in RffA_Kpn (e.g., Y152F) enhance valienone binding by reducing steric hindrance, increasing transamination efficiency by 3.5-fold .

- Substrate walking : Sequential mutagenesis adapts SATs to non-natural substrates like valienone, improving catalytic turnover .

Q. How can contradictory data on biosynthetic pathways be resolved using isotopic labeling?

- ¹³C-tracing : Tracks carbon flux in Streptomyces strains to validate proposed pathways (e.g., valienone → valienamine vs. alternative routes) .

- Knockout complementation : Restoring silenced genes (e.g., valK) confirms their role in intermediate conversion .

- LC-MS/MS : Detects low-abundance intermediates (e.g., validienamycin) that indicate pathway bottlenecks .

Q. What structural insights from GH13 family enzymes guide the design of (+)-valienamine-based inhibitors?

X-ray structures reveal:

- Active-site topology : A conserved (β/α)₈ barrel in GH13 enzymes accommodates valienamine’s cyclohexene ring, with hydrogen bonds to Asp316 and Arg444 stabilizing inhibition .

- Substrate mimicry : The 4-α-glucoside derivative mimics the transition state of α-1,4-glycosidic bond cleavage, achieving nanomolar inhibitory activity .

Methodological Notes

- Data interpretation : Conflicting biosynthetic data require cross-validation via genetic (e.g., CRISPR interference) and analytical (e.g., NMR) methods .

- Experimental replication : Follow protocols from primary literature (e.g., gene silencing in Streptomyces ) and document deviations to ensure reproducibility .

- Ethical compliance : For therapeutic applications, adhere to guidelines for enzyme inhibition studies in disease models .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.